molecular formula C6H5N3O3S B14160502 2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro- CAS No. 56223-56-4

2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro-

Cat. No.: B14160502
CAS No.: 56223-56-4
M. Wt: 199.19 g/mol
InChI Key: VEUPLHOXUKHOKG-UHFFFAOYSA-N
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Description

2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro- is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro- typically involves multi-step organic reactions. Common starting materials may include pyrimidine derivatives and thioamide compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development.

Medicine

Medicinal chemistry studies often explore this compound for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione
  • 2H-Pyrimido(4,5-b)(1,4)oxazine-2,4,6(3H,7H)-trione

Uniqueness

Compared to similar compounds, 2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro- may exhibit unique reactivity and biological activity due to the presence of both nitrogen and sulfur atoms in its ring structure

Properties

CAS No.

56223-56-4

Molecular Formula

C6H5N3O3S

Molecular Weight

199.19 g/mol

IUPAC Name

1,5-dihydropyrimido[4,5-b][1,4]thiazine-2,4,6-trione

InChI

InChI=1S/C6H5N3O3S/c10-2-1-13-5-3(7-2)4(11)8-6(12)9-5/h1H2,(H,7,10)(H2,8,9,11,12)

InChI Key

VEUPLHOXUKHOKG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)NC(=O)NC2=O

Origin of Product

United States

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